Contrave

Description

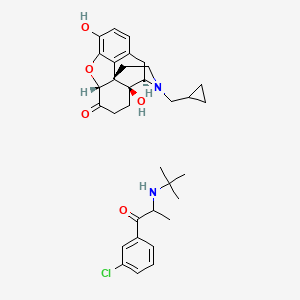

Structure

2D Structure

Properties

CAS No. |

1201668-08-7 |

|---|---|

Molecular Formula |

C33H41ClN2O5 |

Molecular Weight |

581.1 g/mol |

IUPAC Name |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one |

InChI |

InChI=1S/C20H23NO4.C13H18ClNO/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h3-4,11,15,18,22,24H,1-2,5-10H2;5-9,15H,1-4H3/t15-,18+,19+,20-;/m1./s1 |

InChI Key |

KVNBDVQGENTICK-ITLPAZOVSA-N |

SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |

Isomeric SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O |

Synonyms |

upropion hydrochloride - natrexone hydrochloride bupropion hydrochloride, naltrexone hydrochoride drug combination Contrave Mysimba |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of the Naltrexone-Bupropion Combination on Pro-opiomelanocortin (POMC) Neurons

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document elucidates the synergistic neurochemical mechanism of the naltrexone (B1662487) and bupropion (B1668061) combination, primarily targeting the pro-opiomelanocortin (POMC) neurons within the hypothalamic arcuate nucleus (ARC). The combination's efficacy in weight management is attributed to its dual action on the homeostatic appetite control and the mesolimbic reward pathways.

Introduction: The Synergistic Approach to Weight Management

The combination of naltrexone, an opioid antagonist, and bupropion, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, represents a novel pharmacological approach for chronic weight management.[1] This combination therapy, marketed as Contrave®, is designed to leverage the synergistic actions of its components on the central nervous system to reduce food intake and increase energy expenditure.[1][2] The primary site of this synergistic interaction is the hypothalamic melanocortin system, specifically the POMC neurons, which are critical regulators of energy balance.[3][4][5] Additionally, the combination is thought to modulate the mesolimbic reward system, thereby affecting food cravings and the rewarding aspects of eating.[2][3]

Individual and Combined Mechanisms of Action on POMC Neurons

The therapeutic effect of the naltrexone-bupropion combination stems from the distinct yet complementary actions of each drug on the activity of POMC neurons.

2.1. Bupropion's Action on POMC Neurons

Bupropion, a weak inhibitor of dopamine and norepinephrine reuptake, stimulates POMC neurons.[4][6][7] This stimulation leads to the processing of the POMC pro-peptide into several bioactive molecules, most notably alpha-melanocyte-stimulating hormone (α-MSH) and β-endorphin.[6][8] The release of α-MSH, an anorexigenic peptide, activates melanocortin-4 receptors (MC4R), resulting in decreased appetite and increased energy expenditure.[1][8][9] However, the efficacy of bupropion as a monotherapy for weight loss is limited due to a negative feedback mechanism.[6]

2.2. The Role of β-Endorphin and the Autoinhibitory Feedback Loop

Concurrently with α-MSH, POMC neurons also release β-endorphin, an endogenous opioid peptide.[10] β-endorphin binds to μ-opioid receptors (MORs) located on the POMC neurons themselves, initiating an autoinhibitory feedback loop.[8][10][11] This feedback mechanism dampens the firing rate of POMC neurons, thereby reducing the release of α-MSH and attenuating the anorexigenic signal.[6][10] This autoinhibition is a key factor limiting the long-term efficacy of bupropion alone for weight management.[6]

2.3. Naltrexone's Counteraction of the Autoinhibitory Feedback

Naltrexone, as a μ-opioid receptor antagonist, blocks the binding of β-endorphin to the MORs on POMC neurons.[1][4][12] By preventing this autoinhibitory feedback, naltrexone sustains the bupropion-induced activation of POMC neurons.[2][4][13] This results in a more robust and prolonged release of α-MSH, leading to a greater and more sustained reduction in appetite and increase in energy expenditure compared to either drug alone.[10] Chronic administration of an opioid antagonist like naloxone (B1662785) has been shown to increase POMC mRNA levels in the arcuate nucleus.[14]

2.4. Synergistic Activation of POMC Neurons

The combination of bupropion and naltrexone leads to a synergistic increase in the firing rate of POMC neurons. In vitro electrophysiological studies have demonstrated that while bupropion and naltrexone monotherapies individually increase the frequency of action potentials in mouse POMC neurons, their combined application results in a significantly greater increase in firing rate.[6] This enhanced neuronal activity is believed to be the primary driver of the combination's efficacy in promoting weight loss.[8]

Quantitative Data on the Naltrexone-Bupropion Combination

The synergistic effects of the naltrexone-bupropion combination have been quantified in various preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Electrophysiological Effects on POMC Neuron Firing Rate

| Treatment | Concentration | Mean Firing Frequency (Hz) | Reference |

| Bupropion | 10 µmol/L | ~3-4 | [6] |

| Naltrexone | 1 µmol/L | ~3-4 | [6] |

| Bupropion + Naltrexone | 10 µmol/L + 1 µmol/L | ~11 | [6] |

Table 2: Effects on Food Intake in Mice

| Treatment Group | Condition | Inhibition of Food Intake | Reference |

| Bupropion | Lean Mice | 34% | [15] |

| Naltrexone | Lean Mice | 67% | [15] |

| Bupropion + Naltrexone | Lean Mice | 77% | [15] |

| Bupropion | Diet-Induced Obese (DIO) Mice | 27% | [15] |

| Naltrexone | Diet-Induced Obese (DIO) Mice | 49% | [15] |

| Bupropion + Naltrexone | Diet-Induced Obese (DIO) Mice | 94% | [15] |

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the investigation of the naltrexone-bupropion mechanism of action.

4.1. In Vitro Electrophysiology on Hypothalamic Slices

This protocol is designed to measure the direct effects of naltrexone and bupropion on the electrical activity of individual POMC neurons using patch-clamp recordings.

-

Brain Slice Preparation:

-

Anesthetize an adult mouse (e.g., POMC-EGFP transgenic mouse) in accordance with institutional animal care protocols.

-

Perfuse the mouse transcardially with ice-cold, oxygenated (95% O₂, 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Rapidly dissect the brain and prepare coronal hypothalamic slices (e.g., 250-300 µm thickness) using a vibratome in ice-cold, oxygenated aCSF.

-

Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to allow for recovery.[16]

-

-

Patch-Clamp Recording:

-

Transfer a single slice to the recording chamber on a microscope stage, continuously perfused with oxygenated aCSF at 30-32°C.[16]

-

Visualize POMC neurons (identified by EGFP fluorescence) within the arcuate nucleus using fluorescence and DIC optics.[16]

-

Pull patch pipettes (3-6 MΩ) and fill them with an intracellular solution (e.g., K-gluconate based).[16]

-

Obtain whole-cell patch-clamp recordings in current-clamp mode to measure membrane potential and firing rate.[16]

-

Establish a stable baseline recording for 5-10 minutes.[16]

-

-

Drug Application:

-

Prepare stock solutions of bupropion and naltrexone in a suitable solvent and dilute to the final desired concentrations (e.g., 10 µmol/L for bupropion, 1 µmol/L for naltrexone) in aCSF immediately before use.[16][17]

-

Bath-apply the drugs by switching the perfusion inlet to the aCSF containing the respective drug(s).[16]

-

Record neuronal activity for the duration of the drug application to observe changes in firing frequency and membrane potential.[16][17]

-

4.2. In Vivo Feeding Studies in Mice

This protocol evaluates the effect of naltrexone and bupropion, alone and in combination, on food intake in both lean and diet-induced obese (DIO) mice.

-

Animal Subjects:

-

Use adult male mice, divided into lean and DIO groups. DIO mice are typically generated by feeding a high-fat diet for a specified period.

-

House the mice individually to allow for accurate food intake measurement.

-

-

Drug Administration:

-

Fast the mice for a predetermined period (e.g., overnight) before the experiment.

-

Administer bupropion, naltrexone, the combination of bupropion and naltrexone, or a vehicle control via intraperitoneal (IP) injection.[15]

-

-

Food Intake Measurement:

-

Immediately after the injection, provide the mice with ad libitum access to a pre-weighed amount of food.[15]

-

Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) post-injection.

-

Calculate the percentage inhibition of food intake for each treatment group relative to the vehicle control group.

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental procedures.

References

- 1. Naltrexone/Bupropion ER (this compound): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Naltrexone SR/Bupropion SR (this compound): A New Approach to Weight Loss in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchreview.co.nz [researchreview.co.nz]

- 6. Naltrexone/Bupropion: An Investigational Combination for Weight Loss and Maintenance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ACS Chemical Neuroscience Molecule Spotlight on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Weight-loss response to naltrexone/bupropion is modulated by the Taq1A genetic variant near DRD2 (rs1800497): A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Opioid regulation of proopiomelanocortin (POMC) gene expression in the rat brain as studied by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. assets.cureus.com [assets.cureus.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

Synergistic Action of Naltrexone and Bupropion on Hypothalamic Pro-Opiomelanocortin (POMC) Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synergistic effects of naltrexone (B1662487) and bupropion (B1668061) on the hypothalamic pathways that regulate energy homeostasis. The combination of these two drugs has been shown to be more effective for weight management than either compound alone.[1] This document elucidates the core molecular mechanisms, presents key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the involved signaling pathways and experimental workflows. The primary focus is on the interaction of naltrexone and bupropion with the pro-opiomelanocortin (POMC) neuronal system in the arcuate nucleus of the hypothalamus.

Core Mechanism of Synergistic Action

The combination of naltrexone and bupropion exerts its effects on appetite and energy expenditure primarily through its action on the POMC neurons located in the arcuate nucleus of the hypothalamus.[2][3][4]

Bupropion's Role: Bupropion, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, stimulates POMC neurons.[5][6] This stimulation leads to the processing of the POMC pro-peptide and the subsequent co-release of two key signaling molecules: α-melanocyte-stimulating hormone (α-MSH) and β-endorphin.[3][7] α-MSH is an agonist of the melanocortin-4 receptor (MC4R), and its binding to this receptor in downstream neurons results in decreased food intake and increased energy expenditure.[3][7]

Naltrexone's Role and the Synergistic Effect: The action of bupropion alone is limited by a negative feedback loop. The co-released β-endorphin, an endogenous opioid peptide, binds to μ-opioid receptors (MOP-R) located on the POMC neurons themselves.[3][7] This binding inhibits the POMC neurons, thereby reducing the release of α-MSH.[3] Naltrexone, a μ-opioid receptor antagonist, blocks this autoinhibitory feedback by preventing β-endorphin from binding to the MOP-R.[3][7] This blockade leads to a more sustained and potent activation of POMC neurons, resulting in a greater and more prolonged release of α-MSH and, consequently, a more significant impact on appetite suppression and energy expenditure.[8][9] This synergistic interaction is the cornerstone of the enhanced efficacy of the combination therapy.[8][9]

Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the effects of naltrexone and bupropion.

Table 1: Electrophysiological Effects on POMC Neurons

| Drug(s) | Concentration | Effect on POMC Neuron Firing Rate | Reference |

| Bupropion | 10 µmol/L | Transient increase | [10] |

| Naltrexone | 1 µmol/L | Transient increase | [10] |

| Naltrexone + Bupropion | 1 µmol/L + 10 µmol/L | Greater and more sustained transient increase than either drug alone | [10] |

Table 2: Effects on Food Intake in Mice

| Treatment Group | Condition | Inhibition of Food Intake | Reference |

| Bupropion | Lean Mice | 34% | [11] |

| Naltrexone | Lean Mice | 67% | [11] |

| Naltrexone + Bupropion | Lean Mice | 77% | [11] |

| Bupropion | Diet-Induced Obese (DIO) Mice | 27% | [11] |

| Naltrexone | Diet-Induced Obese (DIO) Mice | 49% | [11] |

| Naltrexone + Bupropion | Diet-Induced Obese (DIO) Mice | 94% | [11] |

Table 3: Clinical Weight Loss in Patients with Obesity

| Treatment Group | Duration | Mean Weight Loss | Reference |

| Naltrexone SR (16 mg) + Bupropion SR (360 mg) | 56 weeks | -5.0% | [12] |

| Naltrexone SR (32 mg) + Bupropion SR (360 mg) | 56 weeks | -6.1% | [12] |

| Placebo | 56 weeks | -1.3% | [12] |

| Naltrexone/Bupropion | 12 weeks | Statistically significant reduction in weight and BMI | [13] |

| Naltrexone/Bupropion vs. Placebo (with behavioral modification) | 56 weeks | 9.3% vs 5.1% | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the synergistic effects of naltrexone and bupropion on hypothalamic pathways.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology of POMC Neurons

This protocol is for recording the electrical activity of POMC neurons in hypothalamic brain slices and assessing the effects of naltrexone and bupropion.

1. Brain Slice Preparation:

-

Anesthetize a POMC-eGFP transgenic mouse (10-16 days old) with isoflurane (B1672236) and decapitate.[14]

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.[14] The aCSF should contain (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 2 MgCl2, and 10 glucose.[14]

-

Prepare 250-300 µm thick coronal slices containing the arcuate nucleus of the hypothalamus using a vibratome.[14]

-

Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover at 35°C for at least 15 minutes, followed by storage at room temperature.[14]

2. Electrophysiological Recording:

-

Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-4 ml/min.[14]

-

Identify POMC-eGFP neurons using fluorescence microscopy.

-

Perform whole-cell patch-clamp recordings using borosilicate glass pipettes (3-7 MΩ resistance) filled with an internal solution containing (in mM): 140 K-gluconate, 1 CaCl2, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg, and 0.3 GTP-Na, with pH adjusted to 7.3.[15]

-

Record spontaneous action potentials in the current-clamp mode with zero holding current.[14]

3. Drug Application:

-

Prepare stock solutions of bupropion and naltrexone.

-

Dilute the drugs to their final concentrations in aCSF immediately before application.

-

Establish a stable baseline recording of neuronal firing for 5-10 minutes.

-

Bath-apply bupropion (e.g., 10 µM), naltrexone (e.g., 1 µM), or a combination of both, and record the changes in firing frequency.[10]

-

Perform a washout with drug-free aCSF to observe the reversibility of the effects.[14]

Protocol 2: In Vivo Microdialysis for Neuropeptide Release

This protocol describes the in vivo measurement of α-MSH and β-endorphin release in the hypothalamus of awake, freely moving rats.

1. Surgical Implantation of Guide Cannula:

-

Anesthetize a rat with an appropriate anesthetic and place it in a stereotaxic frame.[5][16]

-

Make a midline incision on the scalp to expose the skull.

-

Drill a burr hole over the target hypothalamic region (e.g., arcuate nucleus). Stereotaxic coordinates for the rat arcuate nucleus are approximately -2.8 to -3.8 mm posterior to bregma, ±0.3 mm lateral, and -9.8 mm ventral from the skull surface.[16]

-

Slowly lower a guide cannula to the desired coordinates and secure it to the skull with dental cement and anchor screws.[5]

-

Insert a dummy cannula to maintain patency and allow the animal to recover for 5-7 days.[17]

2. Microdialysis Procedure:

-

On the day of the experiment, gently remove the dummy cannula and insert a microdialysis probe (with a high molecular weight cut-off membrane, e.g., 20 kDa) into the guide cannula.[2][3]

-

Connect the probe's inlet to a syringe pump and perfuse with aCSF at a slow, constant rate (e.g., 1-2 µL/min).[18]

-

Allow the system to equilibrate for at least 1-2 hours.[18]

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) into chilled tubes containing protease inhibitors.[18]

-

Administer naltrexone, bupropion, or their combination systemically (e.g., intraperitoneal injection) or directly through the microdialysis probe via retrodialysis.

-

Continue collecting dialysate samples for several hours post-administration.

3. Sample Analysis:

-

Quantify the concentrations of α-MSH and β-endorphin in the dialysate samples using a highly sensitive method such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[19][20][21]

Protocol 3: c-Fos Immunohistochemistry for Neuronal Activation

This protocol is for visualizing c-Fos protein expression as a marker of neuronal activation in POMC neurons following drug administration.

1. Animal Treatment and Tissue Preparation:

-

Administer naltrexone, bupropion, the combination, or a vehicle control to the animals.

-

After a survival period of 90-120 minutes to allow for peak c-Fos expression, deeply anesthetize the animals and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).[22]

-

Dissect the brain and post-fix it in 4% PFA overnight at 4°C.[22]

-

Cryoprotect the brain in a 30% sucrose (B13894) solution until it sinks.[22]

-

Section the brain coronally at 30-40 µm thickness using a cryostat or freezing microtome, and collect the sections in PBS.[23]

2. Immunohistochemistry:

-

Wash the free-floating sections three times in PBS.[22]

-

Incubate the sections in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.[24]

-

Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos, diluted 1:1000 to 1:5000) overnight at 4°C.[22][25]

-

To identify POMC neurons, a primary antibody against a POMC-derived peptide (e.g., ACTH or β-endorphin) from a different species can be co-incubated.

-

Wash the sections three times in PBS.[22]

-

Incubate with appropriate fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 for c-Fos and goat anti-guinea pig Alexa Fluor 594 for the POMC marker) for 2 hours at room temperature.[22]

-

Wash the sections three times in PBS.[22]

-

Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

3. Imaging and Analysis:

-

Visualize the sections using a confocal microscope.

-

Quantify the number of c-Fos-positive nuclei within the population of POMC-positive neurons in the arcuate nucleus.

Visualizations

The following diagrams illustrate the key signaling pathways, a representative experimental workflow, and the logical relationship of the synergistic action of naltrexone and bupropion.

Caption: Signaling pathway of the synergistic action of bupropion and naltrexone on POMC neurons.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Caption: Logical relationship of the synergistic action of naltrexone and bupropion.

References

- 1. Effect of combined naltrexone and bupropion therapy on the brain’s functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microdialysis Methods for in vivo Neuropeptide Measurement in the Stalk-Median Eminence in the Rhesus Monkey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microdialysis methods for in vivo neuropeptide measurement in the stalk-median eminence in the Rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IHC_cFOS+Parvalbumin [protocols.io]

- 7. Microdialysis measurement of in vivo neuropeptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACS Chemical Neuroscience Molecule Spotlight on Contrave - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. assets.cureus.com [assets.cureus.com]

- 12. researchgate.net [researchgate.net]

- 13. Efficacy of naltrexone and bupropion combination in patients with binge eating disorder: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrical Inhibition of Identified Anorexigenic POMC Neurons by Orexin/Hypocretin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 16. Stereotaxic surgery for implantation of guide cannulas for microinjection into the dorsomedial hypothalamus in young rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. In vivo detection of optically-evoked opioid peptide release | eLife [elifesciences.org]

- 20. Microdialysis as an approach to quantitate the release of neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of opioid antagonism on beta-endorphin processing and proopiomelanocortin-peptide release in the hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Free-floating Immunostaining of Mouse Brains - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. sysy.com [sysy.com]

- 25. Free-floating Immunostaining of Mouse Brains [jove.com]

Contrave® (Naltrexone HCl/Bupropion HCl): A Technical Guide to its Dual-Action Mechanism on the Mesolimbic Reward System and Food Cravings

Abstract

Contrave®, a fixed-dose combination of naltrexone (B1662487) and bupropion (B1668061), is a pharmacotherapeutic agent approved for chronic weight management. Its efficacy stems from a synergistic mechanism that targets two critical neural pathways implicated in appetite and eating behavior: the hypothalamic appetite-regulating centers and the mesolimbic dopamine (B1211576) reward system.[1] Bupropion, a dopamine and norepinephrine (B1679862) reuptake inhibitor, stimulates pro-opiomelanocortin (POMC) neurons in the hypothalamus, promoting satiety.[2] Naltrexone, an opioid antagonist, blocks the endogenous opioid-mediated negative feedback loop on these same neurons, leading to a sustained and amplified anorectic effect.[2] Concurrently, this dual action modulates the mesolimbic pathway, attenuating the rewarding properties of palatable foods and thereby reducing cravings. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data from pivotal clinical trials and detailed experimental protocols, for an audience of researchers, scientists, and drug development professionals.

Introduction

The global obesity epidemic necessitates the development of effective pharmacotherapies that address the complex neurobiology of appetite and food reward. Food consumption, particularly of highly palatable foods, is not solely driven by homeostatic need but is also powerfully influenced by hedonic and reward-driven motivations.[3] The mesolimbic dopamine system, a crucial component of the brain's reward circuitry, is central to this process.[4] The release of dopamine in structures like the nucleus accumbens in response to food cues and consumption reinforces eating behavior, which can lead to overconsumption and weight gain.[5] Food cravings, a core component of this challenge, are regulated by this same reward system.[3]

This compound® (naltrexone HCl/bupropion HCl) was developed to concurrently target both homeostatic appetite regulation and the hedonic, reward-driven aspects of eating.[6] By combining a dopamine/norepinephrine reuptake inhibitor (bupropion) with an opioid antagonist (naltrexone), this compound offers a unique, synergistic mechanism to reduce food intake and control cravings, representing a significant tool in chronic weight management.[2][7]

Dual Mechanism of Action

The efficacy of this compound is rooted in the complementary actions of its two components on distinct but interconnected neural circuits.

Bupropion Component: Action on Catecholaminergic Pathways

Bupropion is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI).[8] By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[9][10] This enhanced dopaminergic and noradrenergic signaling is central to its effects on both mood and appetite. In the context of weight management, bupropion is believed to stimulate anorexigenic pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[11]

Naltrexone Component: Opioid System Antagonism

Naltrexone is a pure opioid receptor antagonist with a high affinity for the mu-opioid receptor (MOR).[12] The endogenous opioid system plays a critical role in mediating the pleasurable and rewarding aspects of palatable food consumption.[13] By blocking MORs, naltrexone can reduce the hedonic reward associated with eating.[3] Furthermore, naltrexone plays a crucial synergistic role by preventing a key autoinhibitory feedback mechanism within the hypothalamus.[14]

Synergistic Action in the Hypothalamus

The primary synergistic interaction between bupropion and naltrexone occurs at the level of the POMC neurons in the hypothalamus.[2]

-

Bupropion Stimulates POMC Neurons: Bupropion's action as an NDRI increases catecholaminergic tone, which activates POMC neurons.[11]

-

POMC Neurons Co-release α-MSH and β-Endorphin: Activated POMC neurons release alpha-melanocyte-stimulating hormone (α-MSH) and β-endorphin.[14] α-MSH acts on melanocortin-4 receptors (MC4R) to decrease food intake and increase energy expenditure.[14]

-

β-Endorphin Autoinhibition: Simultaneously, the co-released β-endorphin binds to inhibitory μ-opioid receptors located on the same POMC neurons, creating a negative feedback loop that dampens their activity.[2] This autoinhibition limits the anorectic effect of bupropion when used as a monotherapy.[15]

-

Naltrexone Blocks Autoinhibition: Naltrexone blocks the μ-opioid receptors on the POMC neurons, preventing β-endorphin from binding and thus disinhibiting the neurons.[14] This blockade allows for a more potent and sustained firing of POMC neurons and release of α-MSH, significantly enhancing the appetite-suppressing effect.[2]

Preclinical studies on mouse hypothalamic slices demonstrated that while bupropion and naltrexone alone modestly increased the firing frequency of POMC neurons, their combined application resulted in a significantly greater and more sustained increase in activity.[16]

Modulation of the Mesolimbic Dopamine Reward System

Beyond the hypothalamus, this compound's components directly influence the mesolimbic reward pathway, which is critical for controlling food cravings.[4]

-

Bupropion's Role: By weakly inhibiting dopamine reuptake in the nucleus accumbens, bupropion can enhance dopamine signaling, which may help to alleviate anhedonia and regulate mood, potentially reducing the drive for "emotional eating."[8][17]

-

Naltrexone's Role: The rewarding and reinforcing properties of palatable foods are mediated, in part, by the release of endogenous opioids in the mesolimbic system.[13] Naltrexone, by blocking μ-opioid receptors in this pathway, is thought to blunt the rewarding effects of food consumption, making palatable foods less reinforcing and thereby reducing cravings.[3][7] A preclinical study in mice demonstrated that direct injection of both naltrexone and bupropion into the ventral tegmental area (VTA), a key node in the reward circuit, produced a synergistic reduction in food intake.[14]

Clinical Efficacy Data

The efficacy of this compound for weight management and its impact on eating behaviors have been established in the this compound Obesity Research (COR) program, which included four major Phase III, 56-week, randomized, double-blind, placebo-controlled trials.[14]

Impact on Body Weight

This compound, in conjunction with lifestyle modification, demonstrated statistically significant and clinically meaningful weight loss compared to placebo across all pivotal trials.

Table 1: Summary of Weight Loss Efficacy in the COR Program (56 Weeks)

| Trial | Patient Population | N (NB/Placebo) | Mean % Weight Loss (NB) | Mean % Weight Loss (Placebo) | % Patients with ≥5% Weight Loss (NB) | % Patients with ≥5% Weight Loss (Placebo) |

|---|---|---|---|---|---|---|

| COR-I | Obese | 583 / 581 | 6.1% | 1.3% | 48% | 16% |

| COR-II | Obese | 1001 / 497 | 6.4% | 1.2% | 50.5% | 17.1% |

| COR-BMOD | Obese + Intensive Behavioral Modification | 591 / 202 | 9.3% | 5.1% | 66.4% | 42.5% |

| COR-Diabetes | Obese/Overweight with Type 2 Diabetes | 339 / 170 | 5.0% | 1.8% | 44.5% | 18.9% |

Data sourced from the COR-I, COR-II, COR-BMOD, and COR-Diabetes clinical trials.[2][18]

Impact on Food Cravings and Eating Control

This compound has also demonstrated a significant impact on measures of eating control and food cravings. These were often assessed using patient-reported outcome questionnaires such as the Control of Eating Questionnaire (COEQ) and the Food Craving Inventory (FCI).[18][19]

Table 2: Impact of this compound on Food Cravings and Eating Control

| Study / Endpoint | Measurement Tool | Result |

|---|---|---|

| COR-I & COR-II | COEQ (Item #19: "How difficult has it been to control your eating?") | Statistically significant improvement in control of eating for the this compound group versus placebo.[18] |

| Pivotal Trials Analysis | Food Craving Inventory (FCI) | No statistically significant difference was consistently demonstrated across all subscales in the hierarchical testing plan.[19] |

| Binge Eating Disorder (BED) Studies | Binge Eating Scale (BES) | In studies of patients with BED or major depressive disorder with binge eating features, naltrexone/bupropion significantly reduced BES scores from baseline.[20][21][22] |

| Real-World Data (IGNITE Study) | Patient-Reported Cravings | Treatment with this compound led to improved craving control throughout the 56-week treatment period, with the greatest reduction at eight weeks. Significant improvements in control of cravings, especially for savory foods, were noted compared to placebo.[23] |

Key Experimental Protocols

The neurobiological mechanisms of this compound are investigated using a variety of preclinical and clinical methodologies. Below are representative protocols for key experimental approaches.

Protocol: In-Vivo Microdialysis for Dopamine Measurement

This protocol outlines a generalized procedure for measuring food-induced dopamine release in the nucleus accumbens of rodents, a method used to assess the impact of drugs on the reward system.[24][25]

-

Animal Model & Surgery: Male Sprague-Dawley rats are anesthetized and stereotaxically implanted with a guide cannula targeting the nucleus accumbens shell. Animals are allowed to recover for 5-7 days.

-

Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Drug Administration: Animals are pre-treated with naltrexone/bupropion combination, individual components, or vehicle via intraperitoneal (IP) injection.

-

Baseline Collection: Dialysate samples are collected every 20 minutes for at least 60-120 minutes to establish a stable baseline of extracellular dopamine.

-

Behavioral Paradigm: Following baseline collection, animals are presented with a highly palatable food (e.g., chocolate pellets) for a fixed period (e.g., 30 minutes).[5]

-

Sample Collection & Analysis: Dialysate collection continues during and after food presentation. Samples are immediately mixed with a preservative and analyzed for dopamine concentration using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Analysis: Dopamine concentrations are expressed as a percentage change from the baseline average for each animal.

Protocol: fMRI for Assessing Neural Response to Food Cues

This protocol describes a typical functional magnetic resonance imaging (fMRI) study design to investigate how this compound modulates brain activity in response to visual food cues.[26][27]

-

Participant Recruitment: Recruit overweight or obese participants. Screen for MRI contraindications and relevant medical/psychiatric history.

-

Study Design: Employ a double-blind, placebo-controlled, crossover, or parallel-group design.

-

Drug Administration: Participants receive a maintenance dose of this compound or a matching placebo for a specified period (e.g., 4 weeks) prior to the fMRI scan.

-

Pre-Scan Procedure: Participants are instructed to fast for a standardized period (e.g., 4-6 hours) to ensure a consistent motivational state. Subjective ratings of hunger and food cravings are collected.

-

fMRI Task (Event-Related Design):

-

Inside the scanner, participants view a randomized sequence of images.

-

Image Categories: High-calorie palatable foods, low-calorie foods, and non-food neutral objects (e.g., household items).

-

Trial Structure: Each image is presented for a short duration (e.g., 4 seconds), followed by an inter-stimulus interval (e.g., a fixation cross) of variable duration.

-

Behavioral Ratings: After each image or block of images, participants rate their current food craving on a visual analog scale (VAS).[28]

-

-

Image Acquisition: BOLD (blood-oxygen-level-dependent) fMRI data are acquired using a 3T MRI scanner.

-

Data Analysis:

-

Preprocessing: Data undergo standard fMRI preprocessing steps (motion correction, spatial normalization, smoothing).

-

Statistical Analysis: A General Linear Model (GLM) is used to identify brain regions showing differential activation to high-calorie vs. low-calorie/neutral cues.

-

Group Comparison: Whole-brain analyses are conducted to compare the activation patterns between the this compound and placebo groups, focusing on regions of interest (ROIs) within the mesolimbic reward system (e.g., nucleus accumbens, orbitofrontal cortex, amygdala).[29]

-

Conclusion

This compound's dual-component formulation provides a multifaceted approach to weight management by targeting both homeostatic and hedonic drivers of food intake. The synergistic potentiation of hypothalamic POMC neuron activity by the combination of bupropion and naltrexone results in a robust and sustained reduction in appetite.[2] Simultaneously, the modulation of the mesolimbic dopamine reward system helps to decrease the reinforcing value of palatable foods, leading to improved control over food cravings.[23] The extensive clinical data from the COR program confirms the efficacy of this dual mechanism, demonstrating significant and clinically meaningful weight loss.[14] The experimental methodologies outlined provide a framework for further research into the precise neurobiological effects of naltrexone/bupropion and other pharmacotherapies on the complex interplay between appetite, reward, and behavior.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 3. The Opioid System and Food Intake: Use of Opiate Antagonists in Treatment of Binge Eating Disorder and Abnormal Eating Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. contravehcp.com [contravehcp.com]

- 5. Food reward and cocaine increase extracellular dopamine in the nucleus accumbens as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naltrexone SR/Bupropion SR (this compound): A New Approach to Weight Loss in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]

- 8. psychscenehub.com [psychscenehub.com]

- 9. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]

- 10. What is the mechanism of Bupropion Hydrobromide? [synapse.patsnap.com]

- 11. droracle.ai [droracle.ai]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Reward Processing by the Opioid System in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naltrexone/Bupropion ER (this compound): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Naltrexone + Bupropion Combination for the Treatment of Binge-eating Disorder with Obesity: A Randomized, Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. A Randomized, Phase 3 Trial of Naltrexone SR/Bupropion SR on Weight and Obesity-related Risk Factors (COR-II) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Table 24, Food Craving (Pivotal Trials) - Clinical Review Report: Naltrexone Hydrochloride and Bupropion Hydrochloride (this compound) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Concurrent Improvement in Both Binge Eating and Depressive Symptoms with Naltrexone/Bupropion Therapy in Overweight or Obese Subjects with Major Depressive Disorder in an Open-Label, Uncontrolled Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. curraxpharma.com [curraxpharma.com]

- 24. Eating and drinking cause increased dopamine release in the nucleus accumbens and ventral tegmental area in the rat: measurement by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. A microdialysis study of nucleus accumbens core and shell dopamine during operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Opposing neural effects of naltrexone on food reward and aversion: implications for the treatment of obesity. — Department of Psychiatry [psych.ox.ac.uk]

- 27. Good practice in food-related neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 28. An fMRI marker of drug and food craving - PMC [pmc.ncbi.nlm.nih.gov]

- 29. fMRI Targets Circuitry Tied to Food Cravings : The orbitofrontal cortex decodes sensory signals from the brain to determine food's 'reward' value. | MDedge [mdedge.com]

Preclinical Evidence for Naltrexone-Bupropion in Rodent Models of Obesity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of the naltrexone-bupropion combination in rodent models of obesity. It delves into the synergistic neurochemical mechanisms, summarizes key quantitative findings, outlines detailed experimental protocols, and visualizes the involved signaling pathways.

Core Mechanism of Action: A Synergistic Approach

The combination of naltrexone (B1662487), an opioid receptor antagonist, and bupropion (B1668061), a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, leverages a synergistic mechanism to reduce food intake and promote weight loss.[1] Preclinical studies in rodents have been instrumental in elucidating this interaction, which primarily targets two key neural systems: the hypothalamic melanocortin system and the mesolimbic dopamine reward pathway.

Bupropion stimulates pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[2] These neurons release α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin-4 receptors (MC4R) to decrease appetite and increase energy expenditure.[1] Concurrently, POMC neurons also release β-endorphin, an endogenous opioid that acts on μ-opioid receptors (μOR) on the same POMC neurons, creating a negative feedback loop that inhibits further α-MSH release. Naltrexone, by blocking these μ-opioid receptors, prevents this autoinhibition, leading to a more sustained and potent activation of POMC neurons and a greater anorectic effect than either drug alone.[1][2]

Furthermore, this combination is thought to influence the mesolimbic reward pathway, which is involved in the motivational and pleasurable aspects of eating. By modulating dopamine and opioid signaling in this system, the naltrexone-bupropion combination may reduce the rewarding value of palatable foods, thereby decreasing cravings and food-seeking behavior.[3]

Quantitative Data from Rodent Obesity Models

The following tables summarize key quantitative data from preclinical studies investigating the effects of naltrexone-bupropion on body weight and food intake in rodent models of obesity.

Table 1: Effect of Naltrexone-Bupropion on Body Weight in Diet-Induced Obese Rats

| Study | Animal Model | Treatment Group | Dosage | Duration | Mean Body Weight Change |

| da Silva et al. (2022)[4] | Wistar rats (High-Fat Diet) | Control (Vehicle) | Distilled water (1 mL/kg, s.c.) | 14 days | Gain of ~25 g |

| da Silva et al. (2022)[4] | Wistar rats (High-Fat Diet) | Naltrexone + Bupropion | 1 mg/kg + 20 mg/kg (s.c.) | 14 days | Loss of ~15 g |

Table 2: Effect of Naltrexone-Bupropion on Food Intake in Diet-Induced Obese Rats

| Study | Animal Model | Treatment Group | Dosage | Duration | Mean Daily Food Intake (kcal) |

| da Silva et al. (2022)[4] | Wistar rats (High-Fat Diet) | Control (Vehicle) | Distilled water (1 mL/kg, s.c.) | 14 days | ~120 kcal/day |

| da Silva et al. (2022)[4] | Wistar rats (High-Fat Diet) | Naltrexone + Bupropion | 1 mg/kg + 20 mg/kg (s.c.) | 14 days | ~80 kcal/day |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in key preclinical studies to evaluate the efficacy of the naltrexone-bupropion combination.

Animal Models and Diet-Induced Obesity Protocol

-

Animal Strain: Male Wistar rats are a commonly used model.[4]

-

Acclimation: Upon arrival, animals are typically housed under controlled conditions (e.g., 12-hour light/dark cycle, constant temperature and humidity) for a period of at least one week to acclimate to the facility.

-

Induction of Obesity: A high-fat diet (HFD) is a standard method to induce an obese phenotype. The diet composition is critical and should be well-defined. For example, a cafeteria-style diet consisting of commercially available high-fat and high-sugar human foods can be provided ad libitum.[4] The duration of the HFD feeding period to establish obesity is typically several weeks (e.g., 8-12 weeks).[4] A control group is maintained on a standard chow diet.

-

Confirmation of Obese Phenotype: Obesity is confirmed by a significant increase in body weight compared to the control group. Other metrics such as the Lee index (a measure of obesity in rodents) can also be used.[4]

Drug Preparation and Administration

-

Drug Source: Naltrexone hydrochloride and bupropion hydrochloride are typically sourced from a reputable chemical supplier (e.g., Sigma-Aldrich).

-

Vehicle: The drugs are usually dissolved in a suitable vehicle, such as distilled water or saline.[4]

-

Dosage and Route of Administration: Dosages are determined based on previous studies and dose-response experiments. A common subcutaneous (s.c.) dose combination in rats is 1 mg/kg for naltrexone and 20 mg/kg for bupropion.[4] The volume of administration is typically kept consistent across all groups (e.g., 1 mL/kg).[4]

-

Treatment Duration: The treatment period in preclinical studies is often short-term, for example, 14 consecutive days.[4]

Measurement of Key Endpoints

-

Body Weight: Animal body weights are measured regularly, often daily, at the same time each day using a calibrated electronic scale.

-

Food Intake: Daily food intake is quantified by weighing the amount of food provided and the amount remaining after a 24-hour period. Spillage should be accounted for. For studies with multiple food items (cafeteria diet), the intake of each item can be measured separately. Caloric intake is then calculated based on the known energy density of the food.

-

Body Composition Analysis: While not detailed in all studies, techniques like Dual-Energy X-ray Absorptiometry (DEXA) can be used to assess changes in fat mass and lean mass, providing a more comprehensive understanding of the weight loss.[5][6]

-

Gene Expression Analysis: To investigate the molecular mechanisms, tissues of interest (e.g., nucleus accumbens, striatum, hypothalamus) are collected at the end of the study.[4]

-

RNA Extraction: Total RNA is extracted from the tissue samples using standard commercial kits.

-

Real-Time Polymerase Chain Reaction (RT-PCR): The expression levels of target genes (e.g., tyrosine hydroxylase, dopamine receptors, POMC) are quantified using RT-PCR.[4] Gene expression is typically normalized to a housekeeping gene (e.g., beta-actin).[4]

-

Statistical Analysis

-

Data are typically presented as mean ± standard error of the mean (SEM) or standard deviation (SD).

-

Statistical significance between groups is determined using appropriate statistical tests, such as t-tests or analysis of variance (ANOVA), followed by post-hoc tests for multiple comparisons.[4] A p-value of less than 0.05 is generally considered statistically significant.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical workflow of a typical preclinical study investigating the naltrexone-bupropion combination.

References

- 1. Naltrexone/Bupropion ER (Contrave): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Randomized, Phase 3 Trial of Naltrexone SR/Bupropion SR on Weight and Obesity-related Risk Factors (COR-II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. Combination therapy with naltrexone and bupropion for obesity reduces total and visceral adiposity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naltrexone-Bupropion Positively Affects Body Composition [medscape.com]

The Synergistic Journey of Naltrexone and Bupropion: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and development of the naltrexone (B1662487)/bupropion (B1668061) combination therapy, marketed as Contrave®, a significant advancement in the pharmacological management of obesity. We will delve into the preclinical rationale, the intricacies of its synergistic mechanism of action, the comprehensive clinical trial program that established its efficacy and safety, and the regulatory journey leading to its approval.

Preclinical Discovery: Unraveling a Synergistic Interaction

The development of the naltrexone/bupropion combination was born from a sophisticated understanding of the central nervous system's role in regulating appetite and energy expenditure. The scientific rationale was to target two key neural pathways implicated in obesity: the hypothalamic melanocortin system, a primary regulator of homeostatic feeding, and the mesolimbic reward system, which drives hedonic or pleasure-related eating.

Bupropion, a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor, was known to stimulate pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus.[1][2] These neurons release α-melanocyte-stimulating hormone (α-MSH), an anorexigenic peptide that acts on melanocortin-4 receptors (MC4R) to decrease food intake and increase energy expenditure.[3][4] However, bupropion's efficacy as a monotherapy for weight loss was modest.[5] Preclinical research revealed a key limitation: POMC neurons co-release β-endorphin, an endogenous opioid that acts on inhibitory μ-opioid autoreceptors on the POMC neurons themselves, creating a negative feedback loop that dampens the anorexigenic signal.[4]

This is where naltrexone, a μ-opioid receptor antagonist, entered the picture. The hypothesis was that by blocking this autoinhibitory feedback loop, naltrexone could potentiate and sustain the anorexigenic effect of bupropion-induced POMC activation.[1][6]

Key Preclinical Experiments

In Vitro Electrophysiological Studies:

Initial proof-of-concept came from in vitro electrophysiological studies on hypothalamic slices from mice genetically engineered to express green fluorescent protein in POMC neurons (POMC-EGFP mice).[7]

-

Experimental Protocol: Whole-cell patch-clamp recordings were performed on identified POMC neurons in acute brain slices. The firing rate of these neurons was measured at baseline and after the application of bupropion, naltrexone, and the combination of both.

-

Key Findings: Application of bupropion alone or naltrexone alone modestly increased the firing rate of POMC neurons.[7] However, the co-application of bupropion and naltrexone resulted in a synergistic and significantly greater increase in the firing frequency of these neurons, confirming the proposed mechanism of action.[7]

In Vivo Animal Studies:

The synergistic effects observed in vitro were further validated in animal models of obesity.

-

Experimental Protocol: Diet-induced obese (DIO) rats or mice were used to mimic human obesity. These animals were fed a high-fat diet for a specified period to induce weight gain and metabolic changes. Subsequently, they were treated with bupropion, naltrexone, the combination, or a placebo, typically via intraperitoneal injection.[8][9] Food intake, body weight, and body composition were monitored.

-

Key Findings: While bupropion and naltrexone monotherapy produced modest reductions in food intake and body weight, the combination therapy resulted in a significantly greater and synergistic reduction in both parameters in obese rodents.[8][9]

Mechanism of Action: A Dual-Pronged Approach

The naltrexone/bupropion combination exerts its effects through a dual mechanism of action, targeting both homeostatic and hedonic feeding pathways.

Hypothalamic Melanocortin System

As established in preclinical studies, the primary mechanism involves the synergistic action on POMC neurons.

Mesolimbic Reward System

Both bupropion and naltrexone have established roles in modulating the mesolimbic dopamine pathway, which is crucial for reward processing and motivation, including the rewarding aspects of food.[10]

-

Bupropion's Role: By inhibiting the reuptake of dopamine in brain regions like the nucleus accumbens and ventral tegmental area (VTA), bupropion can increase dopaminergic signaling.[11] This may help to reduce food cravings and the rewarding value of palatable foods.

-

Naltrexone's Role: Naltrexone's antagonism of μ-opioid receptors in the reward pathway can attenuate the pleasurable effects of food, further contributing to a reduction in food intake.[12]

Clinical Development: A Rigorous Evaluation

The clinical development program for the naltrexone/bupropion combination, known as the COR (this compound Obesity Research) program, was extensive and designed to rigorously evaluate the efficacy and safety of the combination therapy. The program consisted of four pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trials: COR-I, COR-II, COR-BMOD (Behavior Modification), and COR-Diabetes.[13]

Phase II Dose-Finding Studies

Prior to the Phase III program, Phase II studies were conducted to determine the optimal dose combination. The NB-201 trial, for instance, was a 48-week, randomized, double-blind, placebo-controlled study that evaluated different doses of naltrexone combined with bupropion SR 400 mg/day.[14] This study demonstrated a dose-dependent increase in weight loss with the combination therapy compared to placebo and monotherapy, and helped to inform the selection of the 32 mg naltrexone dose for the Phase III trials.[14]

Phase III Clinical Trial Program (COR Program)

The four COR trials enrolled over 4,500 overweight and obese patients with and without weight-related comorbidities.[15]

Table 1: Overview of the Phase III COR Clinical Trial Program

| Trial | Patient Population | N | Primary Endpoints (at 56 weeks) | Intervention |

| COR-I | Obese or overweight with dyslipidemia and/or hypertension.[16] | 1,742 | - Percent change in body weight- Proportion of patients with ≥5% weight loss | Naltrexone SR (16mg or 32mg)/Bupropion SR (360mg) vs. Placebo, with mild diet and exercise counseling.[16] |

| COR-II | Obese or overweight with dyslipidemia and/or hypertension.[17] | 1,496 | - Percent change in body weight- Proportion of patients with ≥5% weight loss | Naltrexone SR (32mg)/Bupropion SR (360mg) vs. Placebo, with mild diet and exercise counseling.[17] |

| COR-BMOD | Obese.[10] | 793 | - Percent change in body weight- Proportion of patients with ≥5% weight loss | Naltrexone SR (32mg)/Bupropion SR (360mg) vs. Placebo, with intensive behavioral modification (BMOD).[10] |

| COR-Diabetes | Overweight or obese with type 2 diabetes.[18] | 505 | - Percent change in body weight- Proportion of patients with ≥5% weight loss | Naltrexone SR (32mg)/Bupropion SR (360mg) vs. Placebo, with mild diet and exercise counseling.[18] |

Experimental Protocol (General for COR Trials):

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group.

-

Inclusion Criteria: Generally, adults with a BMI of 30-45 kg/m ² or 27-45 kg/m ² with at least one comorbidity (e.g., controlled hypertension, dyslipidemia).[10][16][17][18] The COR-Diabetes trial specifically enrolled patients with type 2 diabetes.[18]

-

Exclusion Criteria: Included uncontrolled hypertension, history of seizures, eating disorders (bulimia or anorexia nervosa), chronic opioid use, and use of other bupropion-containing products.[10][19]

-

Dosing and Titration: Treatment was initiated with a dose-escalation schedule over four weeks to the maintenance dose of two 8 mg naltrexone/90 mg bupropion tablets twice daily (total daily dose of 32 mg naltrexone/360 mg bupropion).[11]

-

Lifestyle Intervention: All patients received counseling on a reduced-calorie diet and increased physical activity. The COR-BMOD trial featured an intensive behavioral modification program consisting of 28 group counseling sessions over 56 weeks.[10][20]

-

Efficacy Assessments: The co-primary endpoints were the percent change in body weight and the proportion of subjects achieving at least a 5% reduction in baseline body weight at 56 weeks.[10][16][17][18] Secondary endpoints included changes in cardiometabolic risk factors, quality of life, and control of eating.[21]

Table 2: Summary of Key Efficacy Results from the COR Program (Modified Intent-to-Treat Population at 56 Weeks)

| Trial | Treatment Group | Mean Percent Weight Loss from Baseline | Proportion of Patients with ≥5% Weight Loss |

| COR-I [16] | Naltrexone 32mg/Bupropion 360mg | -6.1% | 48% |

| Placebo | -1.3% | 16% | |

| COR-II [17] | Naltrexone 32mg/Bupropion 360mg | -6.4% | 50.5% |

| Placebo | -1.2% | 17.1% | |

| COR-BMOD [10] | Naltrexone 32mg/Bupropion 360mg + BMOD | -9.3% | 66.4% |

| Placebo + BMOD | -5.1% | 42.5% | |

| COR-Diabetes [22] | Naltrexone 32mg/Bupropion 360mg | -5.0% | 44.5% |

| Placebo | -1.8% | 18.9% |

Table 3: Common Adverse Events in the COR Program (Incidence >5% and greater than Placebo)

| Adverse Event | Naltrexone/Bupropion (%) | Placebo (%) |

| Nausea | 32.5 | 6.7 |

| Constipation | 19.2 | 7.2 |

| Headache | 17.6 | 10.4 |

| Vomiting | 10.7 | 2.9 |

| Dizziness | 9.9 | 3.4 |

| Insomnia | 9.2 | 5.9 |

| Dry Mouth | 8.1 | 2.3 |

| Diarrhea | 7.1 | 5.2 |

Data pooled from four 56-week placebo-controlled trials.[23]

Pharmacokinetics

The pharmacokinetic profile of the naltrexone/bupropion combination has been well-characterized.

Table 4: Key Pharmacokinetic Parameters of Naltrexone and Bupropion

| Parameter | Naltrexone | Bupropion |

| Tmax (hours) | ~2 | ~3 |

| Protein Binding | 21% | 84% |

| Metabolism | Primarily by dihydrodiol dehydrogenase to 6-beta-naltrexol (B10792496) (active metabolite) | Extensively hepatic via CYP2B6 to hydroxybupropion (B195616) (active metabolite) |

| Elimination Half-life | ~5 hours (naltrexone)~13 hours (6-beta-naltrexol) | ~21 hours (bupropion)~20 hours (hydroxybupropion) |

| Food Effect | High-fat meal significantly increases absorption (2.1-fold increase in AUC, 3.7-fold increase in Cmax) | High-fat meal increases absorption (1.4-fold increase in AUC, 1.8-fold increase in Cmax) |

Data from FDA label and pharmacokinetic studies.[1]

Regulatory Journey and Approval

The development of the naltrexone/bupropion combination faced a notable regulatory hurdle. Orexigen Therapeutics submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) in March 2010.[21] In February 2011, the FDA issued a Complete Response Letter, declining to approve the application at that time due to concerns about the cardiovascular safety profile of the drug when used long-term in an overweight and obese population.[17] The agency requested a large-scale cardiovascular outcomes trial (CVOT).

In response, Orexigen initiated the LIGHT study, a CVOT designed to assess the cardiovascular safety of the combination. Following the submission of interim data from the LIGHT study and a comprehensive review of the entire data package, the FDA approved this compound® (naltrexone/bupropion) for chronic weight management in September 2014.[24]

Conclusion

The discovery and development of the naltrexone/bupropion combination represents a successful example of rational drug design based on a deep understanding of the neurobiology of appetite control. By synergistically targeting both homeostatic and hedonic feeding pathways, this combination therapy offers a valuable tool for the chronic management of obesity. The comprehensive preclinical and clinical development program has provided robust evidence for its efficacy and a well-characterized safety profile, leading to its approval and integration into clinical practice as an adjunct to diet and exercise for individuals struggling with obesity.

References

- 1. Naltrexone/Bupropion: this compound®; Naltrexone SR/Bupropion SR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Psychiatric adverse events and effects on mood with prolonged-release naltrexone/bupropion combination therapy: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. ACS Chemical Neuroscience Molecule Spotlight on this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.cureus.com [assets.cureus.com]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. Effect of combined naltrexone and bupropion therapy on the brain's reactivity to food cues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of combined naltrexone and bupropion therapy on the brain’s functional connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Response of Ventral Tegmental Area Dopaminergic Neurons to Bupropion: Excitation or Inhibition? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. μ-Opioid receptors in the stimulation of mesolimbic dopamine activity by ethanol and morphine in Long-Evans rats: a delayed effect of ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound for the Treatment of Obesity - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. Efficacy and Safety Study of Combination Therapy to Treat Uncomplicated Obesity [ctv.veeva.com]

- 15. Electrical Inhibition of Identified Anorexigenic POMC Neurons by Orexin/Hypocretin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. s3.ap-southeast-2.amazonaws.com [s3.ap-southeast-2.amazonaws.com]

- 18. researchgate.net [researchgate.net]

- 19. Blocking μ-opioid receptor by naltrexone exaggerates oxidative stress and airway inflammation via the MAPkinase pathway in a murine model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Orexigen(R) Therapeutics Submits this compound(R) New Drug Application to FDA for the Treatment of Obesity [prnewswire.com]

- 22. researchgate.net [researchgate.net]

- 23. A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Understanding the Mechanism of Action and Clinical Implications of Anti-Obesity Drugs Recently Approved in Korea - PMC [pmc.ncbi.nlm.nih.gov]

The Neuro-Molecular Landscape of Contrave: A Technical Guide to its Central Nervous System Targets

Executive Summary

Contrave, a combination pharmacotherapy of naltrexone (B1662487) and bupropion (B1668061), is approved for chronic weight management. Its efficacy stems from a synergistic action on key neurocircuitry within the central nervous system (CNS) that regulates energy balance and reward pathways. This technical guide provides an in-depth exploration of the molecular targets of this compound's constituent compounds, detailing their binding affinities, the resultant modulation of signaling pathways, and the experimental methodologies used to elucidate these mechanisms. Quantitative data are presented to offer a comparative perspective on the pharmacodynamics of naltrexone and bupropion, and their active metabolites.

Introduction

The escalating global prevalence of obesity necessitates a deeper understanding of the neurobiological underpinnings of appetite and energy expenditure to develop effective therapeutic interventions. This compound's dual-component formulation targets two distinct but interacting systems in the CNS: the hypothalamic melanocortin system, a primary regulator of homeostatic appetite, and the mesolimbic reward system, which governs the hedonic aspects of food consumption.[1][2] Bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI), and naltrexone, an opioid receptor antagonist, act in concert to produce a greater effect on weight loss than either agent alone.[3] This guide will dissect the molecular interactions of each component within these critical CNS pathways.

Molecular Targets of Bupropion and its Metabolites

Bupropion's primary mechanism of action is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET).[4][5] This action increases the synaptic concentrations of dopamine and norepinephrine, leading to enhanced signaling in circuits associated with satiety and energy expenditure. Bupropion is extensively metabolized to several active metabolites, most notably hydroxybupropion, which has a significant contribution to the overall pharmacological effect.[6][7]

Binding Affinities and Inhibitory Concentrations

The potency of bupropion and its metabolites at DAT and NET has been quantified through various in vitro studies. The following tables summarize the inhibitory concentration (IC50) and binding affinity (Ki) values.

| Compound | Transporter | IC50 (nM) | Species/Assay Condition | Reference |

| Bupropion | DAT | 305 | Rat brain synaptosomes | [4] |

| Bupropion | NET | 3715 | Rat brain synaptosomes | [4] |

| (±)-Bupropion | DAT | 1900 | Mouse striatal synaptosomes | [6] |

| (±)-Hydroxybupropion | DAT | 1700 | Mouse striatal synaptosomes | [6] |

| (2S,3S)-Hydroxybupropion | DAT | 520 | Mouse striatal synaptosomes | [6] |

| (2R,3R)-Hydroxybupropion | DAT | >10,000 | Mouse striatal synaptosomes | [6] |

| (±)-Bupropion | NET | 1900 | Mouse striatal synaptosomes | [7] |

| (±)-Hydroxybupropion | NET | 1700 | Mouse striatal synaptosomes | [7] |

| (2S,3S)-Hydroxybupropion | NET | 520 | Mouse striatal synaptosomes | [7] |

| (2S,3R)-Hydroxybupropion | NET | >10,000 | Mouse striatal synaptosomes | [7] |

Table 1: Inhibitory Concentrations (IC50) of Bupropion and its Metabolites at Dopamine and Norepinephrine Transporters.

Effects on Neurotransmitter Levels

In vivo microdialysis studies in animal models have confirmed that bupropion administration leads to a significant increase in extracellular dopamine and norepinephrine in key brain regions.

| Drug/Dose | Brain Region | Neurotransmitter | Maximal Increase (from baseline) | Reference |

| Bupropion (10 mg/kg) | Striatum | Dopamine | +76% | [6] |

| Bupropion (25 mg/kg) | Striatum | Dopamine | +164% | [6] |

| Bupropion (100 mg/kg) | Striatum | Dopamine | +443% | [6] |

| Bupropion (17 mg/kg) | Hippocampus | Dopamine | ~350% | [5] |

| Bupropion (17 mg/kg) | Hippocampus | Norepinephrine | ~350% | [5] |

Table 2: Effects of Bupropion on Extracellular Neurotransmitter Concentrations.

Molecular Targets of Naltrexone

Naltrexone is a pure opioid receptor antagonist with a high affinity for the mu-opioid receptor (MOR), and lower affinities for the kappa-opioid receptor (KOR) and delta-opioid receptor (DOR).[8] By blocking these receptors, naltrexone modulates the endogenous opioid system, which plays a crucial role in the regulation of appetite and food reward.

Binding Affinities

The binding affinity of naltrexone for the different opioid receptor subtypes is a key determinant of its pharmacological profile.

| Receptor Subtype | Ki (nM) | Reference |

| Mu (µ) | 0.23 - 0.56 | [2][9] |

| Delta (δ) | 6.5 - 8.6 | [9][10] |

| Kappa (κ) | 0.25 - 38 | [2][11] |

Table 3: Binding Affinities (Ki) of Naltrexone for Opioid Receptors.

Synergistic Mechanism of Action in the Hypothalamus

The primary site of the synergistic interaction between bupropion and naltrexone is the arcuate nucleus of the hypothalamus, specifically on the pro-opiomelanocortin (POMC) neurons.[12]

-

Bupropion's Action: Bupropion, through its inhibition of DAT and NET, increases the levels of dopamine and norepinephrine in the vicinity of POMC neurons. These catecholamines stimulate the firing of POMC neurons.[12]

-

POMC Neuron Activation: Activated POMC neurons release alpha-melanocyte-stimulating hormone (α-MSH) and β-endorphin. α-MSH is an agonist at the melanocortin-4 receptor (MC4R), which mediates the anorectic effects of reduced food intake and increased energy expenditure.[12]

-

Naltrexone's Action: β-endorphin, an endogenous opioid, acts on mu-opioid receptors on the POMC neurons, creating an autoinhibitory feedback loop that dampens their activity. Naltrexone blocks this feedback by antagonizing the mu-opioid receptors, thus preventing β-endorphin from inhibiting the POMC neurons.[12]

-

Synergistic Effect: The combination of bupropion-induced stimulation and naltrexone-mediated disinhibition of POMC neurons leads to a more robust and sustained release of α-MSH than either drug can achieve alone.[12] This enhanced α-MSH signaling at MC4R is the cornerstone of this compound's efficacy in reducing appetite.

MC4R Signaling Pathway

Upon activation by α-MSH, the MC4R, a G-protein coupled receptor, primarily signals through the Gαs subunit to activate adenylyl cyclase.[13] This leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[13][14] PKA then phosphorylates downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which modulates the expression of genes involved in energy homeostasis.[13] The MC4R can also signal through other pathways, including the extracellular signal-regulated kinase (ERK) pathway, which is also implicated in the regulation of food intake.[14][15]

Modulation of the Mesolimbic Reward System

The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical circuit in processing reward and motivation, including the rewarding aspects of food.[16] Both bupropion and naltrexone influence this pathway.

-

Bupropion: By increasing synaptic dopamine in the NAc, bupropion can enhance satiety signals and reduce the rewarding value of food.[17]

-

Naltrexone: The endogenous opioid system, particularly β-endorphin, is involved in the pleasurable sensations derived from palatable foods. By blocking mu-opioid receptors in the VTA and NAc, naltrexone can attenuate the rewarding effects of food, thereby reducing cravings.[18]

Experimental Protocols

The characterization of this compound's molecular targets relies on a suite of established experimental techniques.

Radioligand Binding Assay for DAT/NET and Opioid Receptors

Objective: To determine the binding affinity (Ki) of a test compound (e.g., bupropion, naltrexone) by measuring its ability to displace a specific radioligand from its receptor.

Methodology:

-

Membrane Preparation:

-

Tissue (e.g., rat striatum for DAT, cerebral cortex for NET) or cells expressing the target receptor (e.g., HEK293 cells transfected with human DAT, NET, or MOR) are homogenized in an ice-cold buffer.[19]

-

The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in an assay buffer.[19]

-

-

Competitive Binding Assay:

-

In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound.[6][17]

-

Incubations are carried out to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.[19]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

-

In Vivo Microdialysis for Neurotransmitter Monitoring

Objective: To measure the extracellular concentrations of neurotransmitters (e.g., dopamine, norepinephrine) in specific brain regions of awake, freely moving animals following drug administration.

Methodology:

-

Surgical Implantation:

-

An animal (typically a rat) is anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens, hippocampus).[11]

-

The animal is allowed to recover from surgery.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. Neurotransmitters in the extracellular space diffuse across the semi-permeable membrane of the probe into the aCSF.[20]

-

-

Sample Collection and Drug Administration:

-

Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.

-

The drug of interest (e.g., bupropion) is administered (e.g., via intraperitoneal injection), and dialysate collection continues.[6]

-

-

Sample Analysis:

-

The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).[11]

-

-

Data Analysis:

-

Changes in neurotransmitter levels post-drug administration are expressed as a percentage of the baseline levels.

-

Patch-Clamp Electrophysiology of POMC Neurons

Objective: To record the electrical activity (e.g., firing rate, membrane potential) of individual POMC neurons in response to drug application.

Methodology:

-

Brain Slice Preparation:

-

A mouse brain is rapidly removed and placed in ice-cold, oxygenated aCSF.

-

Coronal slices containing the arcuate nucleus of the hypothalamus are prepared using a vibratome.[21]

-

-

Neuron Identification:

-

Slices are transferred to a recording chamber on a microscope. POMC neurons can be identified using transgenic mouse lines that express a fluorescent reporter (e.g., GFP) under the control of the POMC promoter.[21]

-

-

Whole-Cell Recording:

-

A glass micropipette filled with an intracellular solution is carefully guided to a POMC neuron.

-

A tight seal is formed between the pipette tip and the cell membrane. The membrane is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).[22]

-

-

Data Acquisition and Drug Application:

-

The neuron's electrical activity is recorded using an amplifier.

-

Drugs (e.g., bupropion, naltrexone) are applied to the brain slice via the perfusion system, and changes in the neuron's firing rate and membrane potential are recorded.[23]

-

Conclusion

The molecular targets of this compound in the central nervous system are well-defined, centering on the synergistic modulation of the hypothalamic melanocortin system and the mesolimbic reward pathway. Bupropion's inhibition of dopamine and norepinephrine reuptake, coupled with naltrexone's antagonism of mu-opioid receptors, provides a multi-faceted approach to weight management by concurrently addressing homeostatic appetite and the hedonic drive for food consumption. The experimental methodologies detailed herein have been instrumental in elucidating these complex neurochemical interactions and continue to be vital tools in the ongoing research and development of novel obesity pharmacotherapies. A thorough understanding of these molecular mechanisms is paramount for the optimization of existing treatments and the identification of new therapeutic targets.

References